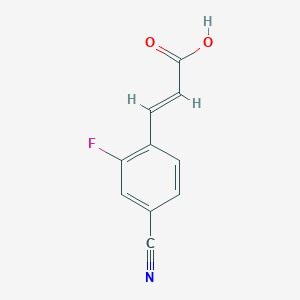

4-Cyano-2-fluorocinnamic acid

Description

BenchChem offers high-quality 4-Cyano-2-fluorocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-2-fluorocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H6FNO2 |

|---|---|

Molecular Weight |

191.16 g/mol |

IUPAC Name |

(E)-3-(4-cyano-2-fluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H6FNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-5H,(H,13,14)/b4-3+ |

InChI Key |

PYJVILQZMIIUKW-ONEGZZNKSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C#N)F)/C=C/C(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

4-Cyano-2-fluorocinnamic Acid (CAS 669002-88-4): A Technical Guide to Properties, Synthesis, and Medicinal Applications

Executive Summary

In the landscape of modern medicinal chemistry,

Physicochemical Data

To facilitate experimental design, the fundamental quantitative properties of 4-Cyano-2-fluorocinnamic acid are summarized in the table below[1][3].

| Property | Value / Description |

| Chemical Name | (E)-3-(4-Cyano-2-fluorophenyl)acrylic acid |

| CAS Number | 669002-88-4 |

| Molecular Formula | C₁₀H₆FNO₂ |

| Molecular Weight | 191.16 g/mol |

| Appearance | White to off-white solid/powder |

| Typical Purity | |

| Solubility Profile | Soluble in DMSO, DMF, and basic aqueous solutions; poorly soluble in neutral/acidic water. |

Core Synthetic Methodology: The Knoevenagel Condensation

Causality & Reaction Design

The most atom-economical and stereoselective route to synthesize 4-cyano-2-fluorocinnamic acid is the Knoevenagel Condensation of 4-cyano-2-fluorobenzaldehyde with malonic acid.

-

Why Knoevenagel over Wittig? The Knoevenagel approach utilizes malonic acid, which undergoes spontaneous decarboxylation under heating. This thermodynamic sink drives the reaction to completion and exclusively yields the (E)-isomer (trans) due to the steric repulsion between the bulky aryl ring and the carboxylic acid group in the transition state.

-

Substituent Effects: The strongly electron-withdrawing cyano (-CN) and fluoro (-F) groups activate the aldehyde carbonyl, making it highly electrophilic. This accelerates the nucleophilic attack by the malonate enolate, resulting in shorter reaction times compared to unsubstituted benzaldehydes.

-

Catalytic System: Pyridine acts as both the solvent and a weak base, while a catalytic amount of piperidine forms a highly reactive iminium ion intermediate with the aldehyde, lowering the activation energy barrier.

Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure high yield and purity without the need for complex chromatography.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyano-2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in anhydrous pyridine (approx. 4 mL per gram of aldehyde).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the stirring solution.

-

Thermal Activation & Validation: Heat the mixture to 90–100 °C. Self-Validation: Monitor the reaction via the evolution of CO₂ gas (visible bubbling). The cessation of gas evolution (typically after 3-4 hours) serves as a macroscopic indicator that the decarboxylation step is complete.

-

TLC Monitoring: Confirm the complete consumption of the starting aldehyde via Thin Layer Chromatography (Eluent: 3:1 Hexanes/Ethyl Acetate, visualized under UV 254 nm).

-

Acidic Workup & Precipitation: Cool the mixture to room temperature and pour it slowly into a vigorously stirred mixture of crushed ice and concentrated HCl (adjusting to pH 1-2). Self-Validation: The acidic environment protonates the pyridine (rendering it water-soluble) and the cinnamic acid product. The product will immediately crash out of the aqueous layer as a dense white precipitate.

-

Purification: Filter the precipitate under a vacuum, wash thoroughly with cold deionized water to remove residual pyridine salts, and recrystallize from an ethanol/water mixture to yield pure (E)-4-cyano-2-fluorocinnamic acid.

Workflow of the Knoevenagel Condensation yielding 4-Cyano-2-fluorocinnamic acid.

Downstream Applications in Drug Discovery: EP2 Receptor Antagonists

4-Cyano-2-fluorocinnamic acid is prominently utilized in the synthesis of Prostaglandin E2 (EP2) receptor antagonists [2][4]. The EP2 receptor is a G

By converting 4-cyano-2-fluorocinnamic acid into its corresponding cinnamic amides (e.g., coupling with indole-derived amines), researchers have developed highly selective EP2 antagonists (such as the TG7-155-2 analog series)[2][6].

-

The Role of the Fluoro Group: The ortho-fluorine atom locks the conformation of the acrylamide linker via dipole-dipole interactions with the carbonyl oxygen, reducing the entropic penalty upon receptor binding and increasing potency[2].

-

The Role of the Cyano Group: The para-cyano group acts as a metabolic shield, preventing rapid para-hydroxylation by hepatic cytochrome P450 enzymes. Furthermore, its strong hydrogen-bond accepting capability enhances binding affinity within the EP2 receptor pocket, driving >500-fold selectivity over the closely related DP1 receptor[2][7].

Mechanism of action for EP2 receptor antagonists derived from cinnamic amides.

Experimental Protocol: Amide Coupling Workflow

To generate biologically active EP2 antagonist leads, the carboxylic acid must be converted to an amide. The following protocol utilizes HATU, which is specifically chosen over standard EDC/HOBt coupling due to the electron-deficient nature of the fluorinated cinnamic acid, ensuring rapid and complete activation.

-

Activation: Dissolve 4-cyano-2-fluorocinnamic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes. Self-Validation: The solution will typically turn a faint yellow color, indicating the formation of the active HOAt ester.

-

Coupling: Add the desired primary or secondary amine (1.1 eq) to the stirring mixture. Allow the reaction to proceed at room temperature for 2-4 hours.

-

LC-MS Monitoring: Self-Validation: Monitor the reaction via LC-MS. Look for the disappearance of the activated ester mass and the emergence of the target amide mass.

-

Workup: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt byproducts), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient).

Analytical Characterization Standards

To verify the structural integrity of synthesized 4-cyano-2-fluorocinnamic acid, the following analytical benchmarks should be met:

-

¹H NMR (400 MHz, DMSO-d₆): The defining feature is the highly deshielded alkene doublet (J

16.0 Hz, confirming the (E)-trans geometry) appearing around 7.6–7.8 ppm, coupled with a complementary alkene doublet around 6.6–6.8 ppm. The aromatic protons will appear between 7.8 and 8.2 ppm, exhibiting characteristic H-F splitting (e.g., a doublet of doublets for the proton adjacent to the fluorine). -

¹³C NMR (100 MHz, DMSO-d₆): The cyano carbon typically resonates at

118 ppm, and the carboxylic acid carbonyl at -

Mass Spectrometry (LC-MS): Using negative electrospray ionization (ESI-), the compound yields a distinct[M-H]⁻ peak at m/z 190.1.

References

-

Ganesh, T., Jiang, J., & Dingledine, R. (2014). Development of second generation EP2 antagonists with high selectivity. European Journal of Medicinal Chemistry, 82, 521–535.[Link]

- Jiang, J., Ganesh, T., Du, Y., Thepchatri, P., Quan, Y., & Dingledine, R. J. (2018). Prostaglandin receptor EP2 antagonists, derivatives, compositions, and uses related thereto. U.S.

Sources

- 1. 669002-88-4|4-Cyano-2-fluorocinnamic acid|BLD Pharm [bldpharm.com]

- 2. Development of second generation EP2 antagonists with high selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS:669002-88-4, 4-Cyano-2-fluorocinnamic acid-毕得医药 [bidepharm.com]

- 4. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US10052332B2 - Prostaglandin receptor EP2 antagonists, derivatives, compositions, and uses related thereto - Google Patents [patents.google.com]

- 7. A Novel Second-Generation EP2 Receptor Antagonist Reduces Neuroinflammation and Gliosis After Status Epilepticus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

4-Cyano-2-fluorocinnamic acid molecular weight and formula

Executive Summary

4-Cyano-2-fluorocinnamic acid (Formula:

This guide details the molecular properties, validated synthetic protocols, and pharmaceutical applications of 4-cyano-2-fluorocinnamic acid, specifically addressing its role as a precursor for Monocarboxylate Transporter (MCT) inhibitors and kinase-targeting agents.

Physicochemical Profile

The introduction of fluorine at the ortho position (C2) and a nitrile group at the para position (C4) relative to the acrylic side chain significantly alters the electronic landscape of the cinnamic acid core.

| Property | Value / Description |

| IUPAC Name | (2E)-3-(4-cyano-2-fluorophenyl)prop-2-enoic acid |

| Molecular Formula | |

| Molecular Weight | 191.16 g/mol |

| Exact Mass | 191.038 g/mol |

| CAS Number (Precursor) | 105942-10-7 (4-Cyano-2-fluorobenzaldehyde) |

| Physical State | White to off-white crystalline solid |

| Predicted pKa | ~3.8 – 4.2 (Acidic due to electron-withdrawing groups) |

| Solubility | Low in water; Soluble in DMSO, Methanol, DMF |

| Melting Point | ~207–211 °C (Estimated based on analogs) |

Structural Causality:

-

Fluorine Effect: The C2-fluorine atom introduces steric bulk that twists the phenyl ring slightly out of planarity with the acrylic chain, potentially enhancing selectivity for protein binding pockets. It also blocks metabolic oxidation at the typically labile ortho position.

-

Nitrile Effect: The C4-cyano group is a strong electron-withdrawing group (EWG), decreasing the electron density of the aromatic ring and increasing the electrophilicity of the

-carbon in the acrylic chain, making it a more potent Michael acceptor.

Synthetic Pathways

The synthesis of 4-cyano-2-fluorocinnamic acid is most reliably achieved via the Knoevenagel Condensation .[1] While Heck coupling is possible, the Knoevenagel route is preferred for scale-up due to the availability of the aldehyde precursor and avoidance of heavy metal catalysts.

Protocol A: Knoevenagel Condensation (Standard)

This method utilizes 4-cyano-2-fluorobenzaldehyde and malonic acid . The use of pyridine acts as both solvent and base, while piperidine serves as the catalyst to facilitate enolate formation.

Reagents:

-

4-Cyano-2-fluorobenzaldehyde (1.0 eq)[2]

-

Malonic acid (1.2 eq)

-

Pyridine (Solvent/Base)

-

Piperidine (Catalytic, 0.1 eq)[1]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyano-2-fluorobenzaldehyde (e.g., 10 mmol) in pyridine (20 mL).

-

Activation: Add malonic acid (12 mmol) followed by catalytic piperidine (1 mmol).

-

Reflux: Attach a reflux condenser and heat the mixture to 80–100°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% Methanol in DCM). The evolution of

gas indicates decarboxylation is proceeding. -

Quenching: Cool the reaction mixture to

in an ice bath. -

Precipitation: Slowly add concentrated HCl (dropwise) until pH < 2. The product should precipitate as a white solid.

-

Purification: Filter the solid, wash with ice-cold water (3x) to remove pyridine salts, and recrystallize from ethanol/water if necessary.

Protocol B: Heck Coupling (Alternative)

Useful when the aryl halide is more available than the aldehyde.

-

Reactants: 4-Bromo-3-fluorobenzonitrile + Acrylic Acid.

-

Catalyst:

(2 mol%), -

Base: Triethylamine (

). -

Conditions: DMF, 100°C, 12h.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

| Technique | Expected Signal / Observation | Interpretation |

| Trans-alkene proton . The large coupling constant ( | ||

| Aromatic protons shifted downfield due to CN and F groups. | ||

| Single peak ~ -110 ppm | Confirms presence of mono-fluorine substitution. | |

| IR Spectroscopy | ~2230 | Nitrile (C≡N) stretch. |

| IR Spectroscopy | ~1680–1700 | Carboxylic Acid (C=O) stretch. |

| Mass Spectrometry | [M-H] | Negative mode ESI confirms molecular weight. |

Pharmaceutical Applications & Mechanism

4-Cyano-2-fluorocinnamic acid acts as a "warhead" precursor and a scaffold for bioisosteric replacement.

A. Monocarboxylate Transporter (MCT) Inhibition

Cinnamic acid derivatives are classic inhibitors of MCT1 and MCT4, which transport lactate in and out of tumor cells (the Warburg Effect).

-

Mechanism: The carboxylate head mimics lactate, binding to the translocation site. The hydrophobic aromatic tail (enhanced by the fluoro-cyano substitution) blocks the channel pore.

-

Advantage: The 2-fluoro group improves metabolic stability against ring hydroxylation, prolonging the half-life compared to unsubstituted cinnamic acids.

B. Covalent Kinase Inhibition

The compound serves as a building block for "Michael Acceptor" drugs.

-

Workflow: The carboxylic acid is converted to an amide (linking to a kinase-binding scaffold).

-

Reactivity: The

-unsaturated system, activated by the electron-withdrawing 4-cyano group, can covalently modify cysteine residues in the ATP-binding pocket of kinases (e.g., EGFR, BTK).

Handling & Safety (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The nitrile group implies potential toxicity if metabolized to release cyanide, though the aryl-cyano bond is generally stable.

-

Storage: Store at room temperature (15–25°C) in a dry, well-ventilated place. Keep container tightly closed.

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood during synthesis to avoid inhalation of dust or pyridine vapors.

References

-

BenchChem. (2025).[1] Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate and Related Cinnamic Acid Derivatives. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). 4-Fluorocinnamic acid Mass Spectrum and Constants. NIST Chemistry WebBook, SRD 69. Retrieved from

-

PubChem. (2025).[3] Compound Summary: 4-Cyano-2-fluorobenzaldehyde (Precursor). National Library of Medicine. Retrieved from

-

Murtaza, G., et al. (2026).[4] Design and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Royal Society of Chemistry (RSC) Advances. Retrieved from

-

Gomes, N., et al. (2019). Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors. Scientific Reports, 9, 18274. Retrieved from

Sources

An In-depth Technical Guide to the Solubility of 4-Cyano-2-fluorocinnamic Acid in DMSO and Methanol

This guide provides a comprehensive technical overview of the solubility of 4-cyano-2-fluorocinnamic acid in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering insights into experimental design and data interpretation.

Introduction: The Significance of Solubility in Research and Development

4-Cyano-2-fluorocinnamic acid is a substituted derivative of cinnamic acid, a class of compounds with broad applications in pharmaceuticals, fragrances, and material science.[1][2] The solubility of such compounds is a critical physicochemical property that influences their utility in a multitude of applications. In drug discovery, for instance, adequate solubility is paramount for achieving desired bioavailability and therapeutic efficacy.[3][4] Understanding the solubility of 4-cyano-2-fluorocinnamic acid in solvents like DMSO and methanol is essential for preparing stock solutions, conducting biological assays, and developing formulations.[5][6][7]

DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide range of both polar and nonpolar compounds.[5][8] This "universal solvent" characteristic makes it a staple in drug discovery for solubilizing test compounds for in vitro screening.[5][6] Methanol, a polar protic solvent, is also widely used in organic chemistry as a solvent for reactions, purification, and analysis.[9][10][11][12] Its ability to form hydrogen bonds and its miscibility with water make it a versatile solvent for a variety of applications.[11][13]

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[14] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Molecular Structure of 4-Cyano-2-fluorocinnamic Acid:

The structure of 4-cyano-2-fluorocinnamic acid, with its aromatic ring, carboxylic acid group, cyano group, and fluorine atom, presents a molecule with both polar and nonpolar characteristics.

-

Polar Moieties: The carboxylic acid (-COOH) and cyano (-CN) groups are polar and capable of participating in hydrogen bonding and dipole-dipole interactions. The fluorine atom also contributes to the molecule's polarity.

-

Nonpolar Moiety: The phenyl ring is nonpolar and will interact through van der Waals forces.

Solvent Properties:

-

DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent, DMSO has a large dipole moment and can accept hydrogen bonds but does not donate them.[5] Its high dielectric constant helps to solvate ions and polar molecules effectively.[6]

-

Methanol (CH₃OH): As a polar protic solvent, methanol can both donate and accept hydrogen bonds, making it effective at dissolving polar compounds, particularly those with hydroxyl or carboxyl groups.[9]

Based on these properties, 4-cyano-2-fluorocinnamic acid is expected to be soluble in both DMSO and methanol due to the favorable interactions between its polar functional groups and the polar nature of these solvents.

Quantitative Solubility Data

| Compound | Solvent | Reported Solubility | Notes |

| α-Cyano-4-hydroxycinnamic acid | Methanol | Soluble up to 50 mg/mL[15] | Clear to slightly hazy, light yellow to yellow solution. |

| α-Cyano-4-hydroxycinnamic acid | DMSO | Can be solubilized at 100 mM[15] | For biological applications. |

| 4-Methylcinnamic Acid | DMSO | 55 mg/mL (339.11 mM)[16] | Sonication is recommended to aid dissolution.[16] |

| 4-Methylcinnamic Acid | DMSO | 100 mg/mL (616.56 mM)[16] | Ultrasonic treatment and warming to 37°C may be necessary.[16] |

| 4-Fluorocinnamic acid | Methanol | Soluble | A qualitative assessment indicates solubility in common organic solvents like methanol.[17][18] |

| 4-Fluorocinnamic acid | DMSO | Soluble | A qualitative assessment indicates ready solubility.[17] |

Note: The conflicting data for 4-Methylcinnamic Acid in DMSO may be due to different experimental conditions or measurement techniques.[16]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data for 4-cyano-2-fluorocinnamic acid, an experimental determination is necessary. The shake-flask method is a widely accepted and accurate technique for determining equilibrium solubility.[14][19]

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a known volume of the solvent at a constant temperature for a sufficient period to reach equilibrium. After separating the undissolved solid, the concentration of the dissolved compound in the saturated solution is quantified using a suitable analytical method.[14][20]

Experimental Workflow

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Detailed Protocol

Materials and Equipment:

-

4-Cyano-2-fluorocinnamic acid

-

DMSO (anhydrous)

-

Methanol (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of the Suspension:

-

To a series of glass vials, add a known volume (e.g., 1 mL) of either DMSO or methanol.

-

Add an excess amount of 4-cyano-2-fluorocinnamic acid to each vial. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached.[14]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw the supernatant (the saturated solution) using a syringe.

-

Filter the supernatant through a chemically inert syringe filter to remove any remaining solid particles.[14]

-

-

Quantification using HPLC:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 4-cyano-2-fluorocinnamic acid of known concentrations in the respective solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility.

-

Factors Influencing Solubility

Several factors can influence the measured solubility of 4-cyano-2-fluorocinnamic acid:

-

Temperature: The solubility of most solids increases with increasing temperature.[4] It is crucial to maintain a constant and accurately recorded temperature during the experiment.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the solubility measurement.

-

pH of the Solution: For ionizable compounds like carboxylic acids, the pH of the solution will significantly impact solubility. In non-aqueous solvents like DMSO and methanol, the intrinsic solubility is typically measured.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

Conclusion

While specific quantitative solubility data for 4-cyano-2-fluorocinnamic acid in DMSO and methanol are not widely published, its molecular structure suggests good solubility in these polar solvents. This guide has provided a theoretical basis for this expectation, presented available data for analogous compounds, and detailed a robust experimental protocol for the precise determination of its solubility. By following the outlined procedures, researchers can obtain reliable and accurate solubility data, which is a critical step in advancing their research and development activities.

References

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- AntBio. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.

- Sigma-Aldrich. (n.d.). Methanol.

- AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.

- SHINY. (2026, January 6). What is the solubility of cinnamic derivatives in different solvents?

- MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.

- The Organic Chemistry Tutor. (n.d.). Methanol.

- gChem. (n.d.). Pharmaceuticals.

- ResearchGate. (2025, August 10). Solubilities of Cinnamic Acid Esters in Organic Solvents.

- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Cinnamic Acid Isomers.

- American Chemical Society. (2013, March 11). Methanol.

- Britannica. (2026, February 4). Alcohol - Ethanol, Methanol, Propanol.

- ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents.

- LookChem. (n.d.). 4-Fluorocinnamic acid 459-32-5 wiki.

- BenchChem. (n.d.). Solubility of 4-Methylcinnamic Acid in different organic solvents.

- BOC Sciences. (2024, May 14). Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Sigma-Aldrich. (n.d.). α-Cyano-4-hydroxycinnamic acid ≥98% (TLC), powder.

- Alchemist-chem. (n.d.). 4-Fluorocinnamic Acid Exporter.

- Sigma-Aldrich. (n.d.). α-Cyano-4-hydroxycinnamic acid 97%.

- gChem. (n.d.). DMSO.

Sources

- 1. What is the solubility of cinnamic derivatives in different solvents? - Blog - SHINY [sinoshiny.com]

- 2. Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. antbioinc.com [antbioinc.com]

- 7. gchemglobal.com [gchemglobal.com]

- 8. gchemglobal.com [gchemglobal.com]

- 9. 甲醇 [sigmaaldrich.com]

- 10. Methanol [commonorganicchemistry.com]

- 11. acs.org [acs.org]

- 12. Alcohol - Ethanol, Methanol, Propanol | Britannica [britannica.com]

- 13. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. a-Cyano-4-hydroxycinnamic acid = 98 TLC, powder 28166-41-8 [sigmaaldrich.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. guidechem.com [guidechem.com]

- 18. 4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk [cinnamic-acid.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. pdf.benchchem.com [pdf.benchchem.com]

4-Cyano-2-fluorocinnamic acid pKa and acidity constants

An In-depth Technical Guide to the Acidity and pKa of 4-Cyano-2-fluorocinnamic Acid

Authored by: A Senior Application Scientist

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement. This guide provides a comprehensive technical overview of the acidity of 4-cyano-2-fluorocinnamic acid, a substituted cinnamic acid derivative of interest in medicinal chemistry. We will explore the structural factors governing its acidity, present established methodologies for both experimental determination and computational prediction of its pKa, and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this crucial molecular property.

Introduction: The Significance of pKa in Drug Development

The extent of ionization of a drug molecule, dictated by its pKa and the physiological pH, is a cornerstone of its pharmacokinetic and pharmacodynamic profile. For a carboxylic acid like 4-cyano-2-fluorocinnamic acid, the pKa value represents the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. This equilibrium governs:

-

Solubility: The ionized form is generally more water-soluble, impacting formulation and bioavailability.

-

Permeability: The neutral, more lipophilic form is often better able to cross biological membranes.

-

Target Binding: The charge state of a molecule can be critical for its interaction with the binding site of a protein.

Therefore, an accurate understanding and determination of the pKa of 4-cyano-2-fluorocinnamic acid are essential for optimizing its potential as a therapeutic agent.

Structural Analysis and Expected Acidity

The acidity of 4-cyano-2-fluorocinnamic acid is primarily determined by the carboxylic acid group. However, the substituents on the phenyl ring significantly modulate its pKa.

-

Cinnamic Acid Backbone: Unsubstituted trans-cinnamic acid has a pKa of approximately 4.45[1]. This serves as our baseline for understanding the electronic effects of the substituents.

-

Inductive and Resonance Effects: Both the fluorine atom and the cyano group are electron-withdrawing.

-

The fluoro group at the ortho position exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa).

-

The cyano group at the para position is also strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. This delocalizes the negative charge of the carboxylate anion, further increasing its stability and thus the acidity of the parent molecule.

-

Given the presence of two potent electron-withdrawing groups, it is anticipated that the pKa of 4-cyano-2-fluorocinnamic acid will be significantly lower (i.e., more acidic) than that of unsubstituted cinnamic acid.

Comparative pKa Values of Related Cinnamic Acid Derivatives

| Compound | pKa | Source |

| trans-Cinnamic Acid | 4.45 | [1] |

| 4-Fluorocinnamic Acid | 4.43 (Predicted) | [2] |

| 4-Fluorocinnamic Acid | 3.99 | [3] |

| cis-Cinnamic Acid | 4.01 (Predicted) | [4] |

The variation in the reported pKa for 4-fluorocinnamic acid highlights the importance of consistent experimental methodology. The predicted value of 4.43 is very close to the unsubstituted cinnamic acid, which may not fully account for the fluorine's electron-withdrawing nature[2]. The value of 3.99 suggests a more pronounced acid-strengthening effect[3]. The addition of a second, strongly electron-withdrawing cyano group is expected to lower the pKa further.

Methodologies for pKa Determination

Accurate pKa determination relies on robust experimental or validated computational methods.

Experimental Approaches

A. Potentiometric Titration

This is the gold standard for pKa determination. It involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH. The pKa is the pH at the half-equivalence point.[5]

Protocol: Potentiometric Titration of 4-Cyano-2-fluorocinnamic Acid

Objective: To determine the pKa of 4-cyano-2-fluorocinnamic acid.

Materials:

-

4-Cyano-2-fluorocinnamic acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Methanol or a water-ethanol mixture (to ensure solubility)

-

Calibrated pH meter and electrode

-

Stir plate and stir bar

-

Burette

Procedure:

-

Solution Preparation: Prepare a solution of 4-cyano-2-fluorocinnamic acid of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., 50:50 methanol:water).

-

Titration Setup: Place a known volume of the analyte solution in a beaker with a stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration: Add the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection. The pKa is the pH value at exactly half the volume of the equivalence point.

Self-Validation: The sharpness of the inflection point on the titration curve provides an internal validation of the accuracy of the measurement. A well-defined inflection point indicates a clear and single proton dissociation event.

B. UV-Vis Spectrophotometry

This method is based on the principle that the protonated and deprotonated forms of a molecule often have different UV-Vis absorbance spectra. By measuring the absorbance of the compound in a series of buffers with known pH values, a sigmoidal plot of absorbance versus pH can be generated. The pKa corresponds to the pH at the midpoint of this curve.[5][6]

Diagram: UV-Vis Spectrophotometry Workflow

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Computational Approaches

In silico methods provide a rapid and cost-effective means of estimating pKa, which is particularly valuable in the early stages of drug discovery.[7]

A. Quantum Mechanics (QM) Based Methods

These methods, often employing Density Functional Theory (DFT), calculate the Gibbs free energy change of the dissociation reaction in solution.[8][9] While computationally intensive, they can be highly accurate, especially when combined with appropriate solvent models.[9]

B. Machine Learning (ML) and QSAR Models

These data-driven approaches use algorithms trained on large datasets of known pKa values to predict the pKa of new molecules based on their structural features.[10] Semi-empirical QM methods can be combined with machine learning to improve prediction accuracy with less computational cost than high-level QM methods.[10][11][12]

Diagram: Acidity Dissociation of 4-Cyano-2-fluorocinnamic Acid

Sources

- 1. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluorocinnamic acid | 459-32-5 [chemicalbook.com]

- 3. 4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk [cinnamic-acid.com]

- 4. Showing Compound cis-Cinnamic acid (FDB012698) - FooDB [foodb.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 8. How to Predict pKa | Rowan [rowansci.com]

- 9. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. optibrium.com [optibrium.com]

- 11. researchgate.net [researchgate.net]

- 12. peerj.com [peerj.com]

The Strategic Utility of 4-Cyano-2-fluorocinnamic Acid in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Cinnamic Acid Scaffold as a Privileged Structure in Drug Discovery

Cinnamic acid and its derivatives represent a class of naturally occurring phenolic compounds that have garnered significant attention in the field of medicinal chemistry. Their simple, yet versatile structure, consisting of a phenyl ring, a carboxylic acid moiety, and an alkene linker, provides an ideal scaffold for chemical modification to achieve a wide array of pharmacological activities.[1] These activities span from antimicrobial and antifungal to anticancer, antidiabetic, and neuroprotective effects.[1][2] The true power of the cinnamic acid backbone lies in its tunability; the introduction of various substituents onto the phenyl ring can dramatically influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity and pharmacokinetic properties.[1] This guide will delve into a particularly promising, synthetically derived member of this family: 4-cyano-2-fluorocinnamic acid. We will explore its chemical rationale, potential therapeutic applications, and the strategic insights guiding its use in contemporary drug discovery programs.

The Molecular Architecture of 4-Cyano-2-fluorocinnamic Acid: A Rationale-Driven Design

The structure of 4-cyano-2-fluorocinnamic acid is not a random assortment of functional groups; rather, it is a thoughtful combination of moieties, each contributing to its potential as a valuable tool in medicinal chemistry.

-

The Cinnamic Acid Core: Provides the fundamental framework for interaction with biological targets. The carboxylic acid can act as a hydrogen bond donor and acceptor, as well as a key anchoring point to protein binding sites. The conjugated system of the phenyl ring and the acrylic acid moiety imparts a degree of rigidity, which can be favorable for specific binding interactions.

-

The 4-Cyano Group: The nitrile group at the para-position is a potent electron-withdrawing group. This has several important implications:

-

Enhanced Biological Activity: The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance the antifungal and anti-tubercular activity of cinnamic acid derivatives.[1][3] Specifically, 4-cyano substitution has been identified as optimal for inhibiting fungal growth.[3]

-

Modulation of pKa: The cyano group influences the acidity of the carboxylic acid, which can affect its ionization state at physiological pH and, consequently, its ability to cross cell membranes and interact with targets.

-

Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can contribute to a longer biological half-life.

-

-

The 2-Fluoro Group: The introduction of a fluorine atom at the ortho-position is a well-established strategy in medicinal chemistry with multiple benefits:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and can block metabolically labile positions on the aromatic ring, preventing enzymatic degradation by cytochrome P450 enzymes.

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing binding affinity and potency.

-

Modulation of Conformation: The ortho-fluoro substituent can influence the preferred conformation of the molecule, which may pre-organize it for optimal binding to a target.

-

The combination of these features makes 4-cyano-2-fluorocinnamic acid a highly promising scaffold for the development of novel therapeutic agents.

Potential Therapeutic Applications: Targeting Cancer Metabolism

A primary and highly promising application of 4-cyano-2-fluorocinnamic acid and its derivatives is in the field of oncology, specifically as inhibitors of monocarboxylate transporters (MCTs).

The Role of Monocarboxylate Transporters in Cancer

Cancer cells exhibit a reprogrammed metabolism, often relying on aerobic glycolysis even in the presence of oxygen (the Warburg effect).[4] This metabolic shift leads to the production of large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and support a high glycolytic rate.[5] This lactate efflux is primarily mediated by monocarboxylate transporters, particularly MCT1 and MCT4.[5] Overexpression of MCT1 and MCT4 is observed in a variety of cancers and is often associated with poor prognosis.[5] Therefore, inhibiting MCTs is a compelling therapeutic strategy to disrupt cancer cell metabolism, leading to intracellular acidification and cell death.[4]

The Cyanocinnamic Acid Scaffold as a Key MCT Inhibitor Pharmacophore

The cyanocinnamic acid scaffold has been identified as a foundational structure for the development of potent MCT inhibitors.[4] The well-known, albeit non-specific, MCT inhibitor α-cyano-4-hydroxycinnamic acid (CHCA) has served as a starting point for the design of more potent and selective analogs.[6][7] Structure-activity relationship (SAR) studies have revealed that the cyano and carboxylic acid groups are crucial for inhibitory activity.[7]

While direct studies on 4-cyano-2-fluorocinnamic acid as an MCT inhibitor are not yet widely published, its structural similarity to known cyanocinnamic acid-based MCT inhibitors strongly suggests its potential in this area. The presence of the electron-withdrawing cyano and fluoro groups is anticipated to enhance its inhibitory potency.

Hypothetical Signaling Pathway of MCT Inhibition by 4-Cyano-2-fluorocinnamic Acid

The following diagram illustrates the proposed mechanism of action for a 4-cyano-2-fluorocinnamic acid-based MCT inhibitor in a cancer cell.

Caption: Proposed mechanism of MCT inhibition by a 4-cyano-2-fluorocinnamic acid derivative.

Synthesis and Experimental Protocols

The synthesis of 4-cyano-2-fluorocinnamic acid can be achieved through standard organic chemistry reactions, most notably the Knoevenagel condensation.

General Synthesis of Cinnamic Acid Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of cinnamic acids.[8] It involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Caption: General workflow for the Knoevenagel condensation to synthesize 4-cyano-2-fluorocinnamic acid.

Step-by-Step Experimental Protocol for Knoevenagel Condensation

The following is a representative protocol for the synthesis of a cinnamic acid derivative, which can be adapted for 4-cyano-2-fluorocinnamic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyano-2-fluorobenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine to the solution.

-

Reaction: Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 4-cyano-2-fluorocinnamic acid.

Note: This is a general procedure and may require optimization for specific substrates and scales.

Physicochemical Properties and Comparative Data

While specific experimental data for 4-cyano-2-fluorocinnamic acid is limited in the public domain, we can infer its properties based on related compounds.

| Property | Cinnamic Acid | 4-Fluorocinnamic Acid | 4-Chlorocinnamic Acid | α-Cyano-4-hydroxycinnamic acid (CHCA) | 4-Cyano-2-fluorocinnamic Acid (Predicted) |

| Molecular Weight | 148.16 g/mol | 166.15 g/mol | 182.60 g/mol | 189.17 g/mol | 191.14 g/mol |

| LogP (Predicted) | ~1.8 | ~2.1 | ~2.5 | ~1.5 | ~1.9 |

| pKa (Predicted) | ~4.4 | ~4.3 | ~4.2 | ~3.8 | ~3.9 |

| Primary Use | Precursor, flavoring | Intermediate in pharma | Intermediate in pharma | MCT inhibitor, MALDI matrix | Potential MCT inhibitor, synthetic intermediate |

Note: Predicted values are estimations and may vary from experimental values.

Future Directions and Conclusion

4-Cyano-2-fluorocinnamic acid stands as a molecule of significant interest for medicinal chemists. Its rational design, combining the beneficial properties of the cinnamic acid scaffold with the electronic and metabolic advantages of cyano and fluoro substituents, makes it a prime candidate for the development of novel therapeutics. The strong potential for this compound and its derivatives to act as inhibitors of monocarboxylate transporters warrants further investigation, particularly in the context of oncology.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis for 4-cyano-2-fluorocinnamic acid.

-

Biological Evaluation: In vitro and in vivo studies to confirm its inhibitory activity against MCT1 and MCT4, and to determine its potency and selectivity.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives to explore the impact of modifications to the core structure on biological activity.

-

Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to evaluate their drug-likeness.

References

- Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. (n.d.).

-

Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). MDPI. Retrieved from [Link]

- Exploring monocarboxylate transporter inhibition for cancer treatment. (2024).

- Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. (n.d.). Google Patents.

-

Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. (2019). Oncotarget. Retrieved from [Link]

-

Synthesis of Cinnamic Acid Derivatives. (2017). Atlantis Press. Retrieved from [Link]

-

Potent blockers of the monocarboxylate transporter MCT1: Novel immunomodulatory compounds. (2026). ResearchGate. Retrieved from [Link]

-

Targeted cancer therapy using alpha-cyano-4-hydroxycinnamic acid as a novel vector molecule: A proof-of-concept study. (2020). UTMB Research Expert Profiles. Retrieved from [Link]

-

Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). Molecules. Retrieved from [Link]

-

Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (2023). Bentham Science. Retrieved from [Link]

-

Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. (2023). Molecules. Retrieved from [Link]

-

Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. (2010). Applied and Environmental Microbiology. Retrieved from [Link]

-

Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53). (2014). Letters in Applied Microbiology. Retrieved from [Link]

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. mdpi.com [mdpi.com]

- 4. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]

- 5. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Safety and Handling Guide for 4-Cyano-2-fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, novel molecules with unique functionalities are the bedrock of innovation. 4-Cyano-2-fluorocinnamic acid, with its strategic placement of electron-withdrawing cyano and fluoro groups on a cinnamic acid scaffold, represents a compound of significant interest. However, with chemical novelty comes the imperative of rigorous safety assessment. This guide, designed for the discerning researcher, offers an in-depth technical perspective on the safe handling, storage, and emergency management of 4-Cyano-2-fluorocinnamic acid, ensuring that scientific advancement and personal safety proceed in tandem.

Hazard Identification and Risk Assessment: A Proactive Approach

Analog-Informed Hazard Analysis:

Data from structurally related compounds, such as 4-Fluorocinnamic acid and α-Cyano-4-hydroxycinnamic acid, provide a foundational understanding of the potential risks. These compounds are consistently classified as:

-

Skin Irritants (Category 2): Capable of causing inflammation, redness, and discomfort upon dermal contact.[1][2][3][4][5]

-

Serious Eye Irritants (Category 2/2A): Posing a risk of significant, but reversible, eye damage upon contact.[1][2][3][4][5]

-

Respiratory Tract Irritants (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust particles may lead to irritation of the nose, throat, and lungs.[1][2][3][4][5]

-

Acutely Toxic (Oral, Category 3): Some analogues are classified as toxic if swallowed, indicating a significant hazard upon ingestion.[1][2][4][6]

The presence of the cyano group introduces the potential for additional toxicity. While the nitrile group in this molecule is covalently bound, it is prudent to handle the compound with the awareness that under certain conditions (e.g., harsh acidic or basic hydrolysis, or thermal decomposition), the release of cyanide ions could be a remote possibility.

The fluoro group on the aromatic ring generally increases the lipophilicity and metabolic stability of the molecule. While this is often a desirable trait in drug design, it can also influence the toxicological profile. Organofluorine compounds can have a wide range of biological activities, and their persistence in the body and the environment is a subject of ongoing research.

Anticipated GHS Hazard Pictograms:

Based on the data from analogous compounds, the following Globally Harmonized System (GHS) pictograms should be anticipated on a hypothetical label for 4-Cyano-2-fluorocinnamic acid:

| Pictogram | Hazard Class | Description |

| Irritant (Skin and Eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant | Indicates that the substance may cause irritation to the skin, eyes, or respiratory tract. It can also indicate acute toxicity (harmful), skin sensitization, or narcotic effects.[7][8][9][10][11] | |

| Acute Toxicity (fatal or toxic) | Indicates that the substance can cause death or severe toxicity if swallowed, inhaled, or in contact with skin.[7][9][11] | |

| Carcinogen, Mutagen, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration Toxicity | Indicates that the substance may cause or is suspected of causing serious health effects.[7][10][11] |

Physical and Chemical Properties: A Data-Driven Approach to Safety

Understanding the physical and chemical characteristics of 4-Cyano-2-fluorocinnamic acid is paramount for its safe handling and storage. While specific data for this compound is limited, information from its close analogue, 4-Fluorocinnamic acid, provides valuable insights.

| Property | 4-Fluorocinnamic Acid (Analogue Data) | 4-Cyano-2-fluorocinnamic acid (Predicted) |

| Appearance | White to off-white crystalline solid/powder[12][13][14] | White to off-white crystalline solid/powder |

| Molecular Formula | C₉H₇FO₂[13][15][16] | C₁₀H₆FNO₂ |

| Molecular Weight | 166.15 g/mol [13][15][16] | 189.16 g/mol |

| Melting Point | 207 - 211 °C[13] | Likely a high melting point solid, potentially in a similar range to its analogues. |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, methanol, and DMSO.[12] | Expected to have low water solubility and good solubility in common organic solvents. |

| Reactivity | Generally stable under normal conditions. Incompatible with strong oxidizing agents.[11] | Expected to be stable. Avoid strong oxidizing agents, strong acids, and strong bases. |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), a multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory.[1][7][8][9]

Engineering Controls:

-

Chemical Fume Hood: All handling of 4-Cyano-2-fluorocinnamic acid powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should have adequate general ventilation to ensure a safe working environment.

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area for emergency use.

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Recommendation | Rationale |

| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[6] | To prevent skin contact and potential irritation. Always inspect gloves for integrity before use. |

| Eye Protection | Safety goggles with side shields or a face shield.[6] | To protect against dust particles and potential splashes. |

| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | To prevent accidental skin exposure. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary for operations that could generate significant amounts of dust outside of a fume hood.[11] | To prevent inhalation of irritating and potentially toxic dust. |

Safe Handling and Storage Protocols: A Foundation of Prudence

Adherence to established safe handling and storage practices is critical to mitigating the risks associated with 4-Cyano-2-fluorocinnamic acid.

Handling:

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

-

Use in a Well-Ventilated Area: As a default, always handle this compound within a chemical fume hood.

-

Prevent Contact: Avoid direct contact with skin, eyes, and clothing.

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[17]

Emergency Procedures: A Blueprint for Response

Preparedness is key to effectively managing any accidental exposure or spill.

First Aid Measures:

-

Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Wash the area with soap and water. Seek medical attention if irritation persists.[2]

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Spill Response Workflow:

Caption: Workflow for responding to a spill of 4-Cyano-2-fluorocinnamic acid.

Disposal Considerations

All waste materials contaminated with 4-Cyano-2-fluorocinnamic acid should be considered hazardous waste.

-

Solid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container.

-

Liquid Waste: Solutions containing the compound should be collected in a labeled hazardous waste container. Do not dispose of down the drain.

-

Consult Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

While 4-Cyano-2-fluorocinnamic acid holds promise for scientific advancement, its handling demands a culture of safety rooted in a thorough understanding of its potential hazards. By integrating the principles outlined in this guide—from proactive hazard assessment and diligent use of controls and PPE to prepared emergency response—researchers can confidently and responsibly explore the potential of this and other novel chemical entities.

References

-

GHS hazard pictograms - Stoffenmanager. (n.d.). Retrieved March 7, 2026, from [Link]

-

GHS hazard pictograms - Wikipedia. (2024, February 28). Retrieved March 7, 2026, from [Link]

-

GHS Classification Summary - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

Office of Environmental Health and Safety. (2016, August 22). Know Your Hazard Symbols (Pictograms). Retrieved March 7, 2026, from [Link]

-

OSHA. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved March 7, 2026, from [Link]

-

The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Retrieved March 7, 2026, from [Link]

-

Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved March 7, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. Retrieved March 7, 2026, from [Link]

-

Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 4-Chloro-2-fluorocinnamic acid. Retrieved March 7, 2026, from [Link]

-

NIST. (n.d.). 4-Fluorocinnamic acid. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

Sources

- 1. osha.gov [osha.gov]

- 2. safetypartnersinc.com [safetypartnersinc.com]

- 3. fishersci.at [fishersci.at]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. mastercontrol.com [mastercontrol.com]

- 8. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]

- 9. compliancy-group.com [compliancy-group.com]

- 10. restoredcdc.org [restoredcdc.org]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. Page loading... [wap.guidechem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. 4-Fluorocinnamic acid | 459-32-5 [chemicalbook.com]

- 15. 4-Fluorocinnamic acid 99 459-32-5 [sigmaaldrich.com]

- 16. 4-Fluorocinnamic acid [webbook.nist.gov]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Structural and Pharmacological Divergence: A Technical Whitepaper on 4-Cyanocinnamic Acid and 4-Cyano-2-fluorocinnamic Acid

Executive Summary

Cinnamic acid derivatives are foundational scaffolds in modern medicinal chemistry, heavily utilized in the development of Monocarboxylate Transporter (MCT) inhibitors for oncology and as matrices in mass spectrometry. While 1 acts as a classic bifunctional building block[1], the strategic introduction of a fluorine atom to form2 fundamentally alters the molecule's physicochemical profile[2]. This guide explores the causality behind these structural changes, detailing how the ortho-fluorine substitution modulates electronic properties, enhances metabolic stability, and refines target binding affinity in drug development workflows.

Structural and Electronic Divergence

The addition of a fluorine atom at the 2-position (ortho to the acrylic chain) is not merely a structural variation; it is a calculated pharmacokinetic optimization. Fluorine is highly electronegative and relatively small, allowing it to exert profound electronic effects without imposing prohibitive steric bulk.

Comparative Physicochemical Profile

| Property | 4-Cyanocinnamic Acid (4-CCA) | 4-Cyano-2-fluorocinnamic Acid (4-C-2-FCA) |

| CAS Number | 18664-39-6 (trans: 16642-94-7) | 669002-88-4 |

| Molecular Formula | C₁₀H₇NO₂ | C₁₀H₆FNO₂ |

| Molecular Weight | 173.17 g/mol | 191.16 g/mol |

| Electronic Effect | Strong electron-withdrawing para-cyano | Synergistic electron-withdrawing (cyano + fluoro) |

| Conformational Rigidity | Flexible acrylic rotation | Rigidified via steric/electrostatic repulsion |

| Metabolic Liability | Susceptible to ortho-hydroxylation | Shielded against CYP450 oxidative metabolism |

The Causality of Fluorination: The fluorine atom induces a strong inductive (-I) effect through the sigma bond network. This pulls electron density away from the carboxylic acid moiety, effectively lowering its pKa. In the slightly acidic tumor microenvironment (pH 6.5–6.8), a lower pKa ensures the molecule remains fully ionized (deprotonated). This carboxylate anion is strictly required to form a critical salt bridge with positively charged Arginine residues within the binding pockets of target proteins. Furthermore, the carbon-fluorine bond increases the molecule's overall lipophilicity (LogP), enhancing cellular permeability while simultaneously blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.

Pharmacological Causality: The MCT Inhibition Pathway

Cancer cells rely heavily on aerobic glycolysis (the Warburg effect), generating massive amounts of intracellular lactate. To prevent fatal intracellular acidification, tumors overexpress Monocarboxylate Transporters (MCT1 and MCT4) to pump lactate and protons into the extracellular space[3].

Derivatives of cinnamic acid, such as α-cyano-4-hydroxycinnamic acid (CHC) and novel N,N-dialkyl cyanocinnamic acids, are recognized as potent inhibitors of these transporters (4)[4]. While 4-CCA provides the foundational scaffold, the fluorinated 4-C-2-FCA offers superior binding kinetics. The ortho-fluorine creates a steric clash with the vinylic proton of the acrylic double bond, forcing the molecule into a highly planar conformation. This pre-organization reduces the entropic penalty upon binding, allowing the inhibitor to slip perfectly into the narrow, hydrophobic cleft of the MCT pore.

Mechanism of MCT1/4 inhibition by cyanocinnamic acid derivatives in tumor metabolism.

Synthetic Architecture: Self-Validating Knoevenagel Condensation

The synthesis of both 4-CCA and 4-C-2-FCA relies on the Knoevenagel condensation (Doebner modification) of the respective benzaldehyde with malonic acid (5)[5]. The protocol below is designed as a self-validating system : the evolution of CO₂ gas acts as an in-process visual validator of the decarboxylation step, ensuring the reaction is proceeding correctly without the need for constant TLC sampling.

Step-by-Step Protocol: Synthesis of 4-Cyano-2-fluorocinnamic Acid

-

Reagent Preparation : In a round-bottom flask, dissolve 1.0 equivalent of 4-cyano-2-fluorobenzaldehyde and 1.5 equivalents of malonic acid in anhydrous pyridine (acting as both solvent and primary base).

-

Catalytic Initiation : Add 0.1 equivalents of piperidine. Causality: The dual-base system (pyridine/piperidine) accelerates the formation of the active malonate enolate, driving the initial nucleophilic addition to the aldehyde.

-

Condensation & Decarboxylation : Equip the flask with a reflux condenser and heat the mixture to 80–90°C.

-

Validation Checkpoint: Observe continuous effervescence (CO₂ release). This visually confirms the conversion of the intermediate dicarboxylic acid to the final acrylic acid derivative.

-

-

Reaction Termination : Once gas evolution completely ceases (typically 3–4 hours), the decarboxylation is complete. Cool the reaction mixture to 0°C in an ice bath.

-

Precipitation & Isolation : Slowly acidify the mixture by dropwise addition of cold 2M HCl until the pH reaches 1–2.

-

Validation Checkpoint: Immediate precipitation of the crude 4-C-2-FCA solid confirms successful product formation.

-

-

Purification : Collect the solid via vacuum filtration, wash thoroughly with ice-cold distilled water to remove residual pyridine salts, and recrystallize from ethanol to yield the pure trans-isomer.

Self-validating Knoevenagel condensation workflow with integrated visual checkpoints.

Functional Validation: Extracellular Acidification Rate (ECAR) Assay

To empirically validate the enhanced binding affinity of the fluorinated derivative over the standard 4-CCA, an Extracellular Acidification Rate (ECAR) assay is employed using a Seahorse XF Analyzer. This protocol is self-validating through the use of an internal glucose-stimulation control.

Step-by-Step Protocol: ECAR Measurement

-

Cell Culture & Seeding : Seed MCT1-expressing (e.g., GL261) or MCT4-expressing (e.g., MDA-MB-231) cancer cells in a 96-well XF microplate and incubate overnight to allow adherence.

-

Baseline Establishment (Starvation) : Wash cells and incubate in unbuffered, glucose-free assay medium for 1 hour at 37°C (without CO₂). Causality: This halts glycolysis, establishing a true zero-lactate-efflux baseline.

-

Compound Injection : Inject varying concentrations (0.1 µM – 100 µM) of either 4-CCA or 4-C-2-FCA into the test wells.

-

Stress Induction (Self-Validation Checkpoint) : Inject a saturating concentration of glucose (10 mM) into all wells.

-

Validation: Control wells (no inhibitor) must show an immediate, sharp spike in ECAR. If this spike is absent, the cells' glycolytic machinery is compromised, and the assay is invalid.

-

-

Data Acquisition : Measure the suppression of the ECAR spike in the treated wells. Causality: A suppressed ECAR directly correlates with the compound's ability to block lactate efflux via MCTs. The fluorinated 4-C-2-FCA will typically exhibit a lower IC₅₀ due to its enhanced target residence time and optimized pKa.

References

- Benchchem. An In-depth Technical Guide to the Synthesis of 4-Cyanocinnamic Acid for Research Applications.

- NIH / PMC. Coumarin carboxylic acids as monocarboxylate transporter 1 inhibitors: In vitro and in vivo studies as potential anticancer agents.

- ResearchGate. Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors.

- Benchchem. The Genesis and Scientific Journey of 4-Cyanocinnamic Acid: A Technical Guide.

- BLD Pharm. 669002-88-4 | 4-Cyano-2-fluorocinnamic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 669002-88-4|4-Cyano-2-fluorocinnamic acid|BLD Pharm [bldpharm.com]

- 3. Coumarin carboxylic acids as monocarboxylate transporter 1 inhibitors: In vitro and in vivo studies as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Characterization of 4-Cyano-2-fluorocinnamic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-2-fluorocinnamic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its fundamental physicochemical properties is a prerequisite for its application. This guide focuses on two critical parameters: physical state and melting point. While direct experimental data for this specific molecule is not widely published, this document provides a robust predictive analysis based on structurally similar compounds. Furthermore, it details the principles and a definitive protocol for the experimental determination of the melting point, a crucial indicator of purity and identity. The causality behind experimental choices and the significance of this data in a research and development context are thoroughly explored.

Introduction to 4-Cyano-2-fluorocinnamic Acid: A Predictive Overview

4-Cyano-2-fluorocinnamic acid belongs to the class of cinnamic acids, which are known intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] The presence of three distinct functional groups—a carboxylic acid, a nitrile (cyano), and a fluorine atom—on the aromatic ring suggests a molecule with unique electronic and steric properties poised for diverse chemical transformations.

The physical properties of a compound, such as its melting point and physical state, are dictated by the strength of its intermolecular forces.[2] For 4-cyano-2-fluorocinnamic acid, we can anticipate:

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to strong dimeric associations that significantly increase the energy required to break the crystal lattice.[3][4]

-

Dipole-Dipole Interactions: The highly electronegative fluorine atom and the cyano group create significant dipole moments, contributing to strong intermolecular attractions.

-

Van der Waals Forces: These forces, present in all molecules, will also contribute to the overall crystal lattice energy.

Given these strong intermolecular forces, a high melting point and a solid physical state at ambient temperature are expected.

Predicted Physicochemical Properties

While awaiting empirical validation, the properties of 4-cyano-2-fluorocinnamic acid can be reliably predicted by examining closely related analogs. Data from similar structures provide a strong foundation for estimating its physical characteristics.

| Compound Name | Molecular Structure | Melting Point (°C) | Physical State |

| 4-Fluorocinnamic acid | A cinnamic acid with fluorine at the para-position. | 207 - 211[1][5][6] | White to almost white powder/crystal.[1][7] |

| 4-Cyano-2-fluorobenzoic acid | Lacks the acrylic acid side chain but has the key cyano and fluoro substitutions on the benzoic acid core. | 214 - 216[8] | White to off-white crystalline solid.[8] |

| 4-Cyano-2-fluorocinnamic acid (Predicted) | The target compound. | ~210 - 225 | White to off-white crystalline solid. |

The analysis of these analogs strongly suggests that 4-cyano-2-fluorocinnamic acid will be a crystalline solid with a melting point exceeding 200°C. The combination of hydrogen bonding from the carboxylic acid with the strong dipole-dipole interactions from both the cyano and fluoro groups likely results in a highly stable crystal lattice, thus requiring significant thermal energy to transition to the liquid state.

The Imperative of Melting Point in Research and Development

The determination of a melting point is a foundational technique in chemistry, providing critical insights that guide the entire development lifecycle.[9]

-

Identity Confirmation: A sharp, defined melting point that matches a reference value is a primary indicator of a compound's identity.[10]

-

Purity Assessment: The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range. A narrow melting range (e.g., 0.5-1.0°C) is a hallmark of a pure substance. This makes melting point a rapid and cost-effective first pass for purity analysis before employing more complex methods like chromatography.

-

Polymorphism Detection: The existence of different crystalline forms (polymorphs) of a single compound is a critical consideration in drug development, as polymorphs can have different solubilities, stabilities, and bioavailabilities.[9] Each polymorph will have a unique melting point, making its determination essential for characterization.

-

Formulation and Process Development: Knowledge of a compound's thermal stability is vital for designing manufacturing processes, such as drying and milling, and for ensuring the stability of the final product during its shelf-life.[10][11] In early drug discovery, melting point is also used as an indicator of a compound's solubility and potential for intestinal absorption.[12]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a solid crystalline sample.[9][13] Modern digital melting point apparatuses offer high precision and reproducibility.[14]

Principle of the Method

A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting range.[13] The melting range is defined by two temperatures: the point of initial liquefaction (first drop of liquid) and the point of complete liquefaction (the entire sample is a clear liquid).

Step-by-Step Methodology

Sample Preparation:

-

Ensure Dryness: The sample must be completely dry. Solvents can act as impurities, depressing and broadening the melting range.[15]

-

Create a Fine Powder: Place a small amount of the crystalline solid on a watch glass or in a mortar. Gently crush the sample into a fine, uniform powder using a spatula or pestle. This ensures uniform heat distribution.

-

Load the Capillary Tube: Obtain a capillary tube (sealed at one end). Press the open end of the tube into the powder pile to collect a small amount of the sample.

-

Pack the Sample: Invert the tube and tap it gently on a hard surface to cause the powder to fall to the bottom. To pack the sample tightly, drop the capillary tube, sealed-end down, through a long glass tube (e.g., a burette or condenser) onto the benchtop. The bouncing action will compact the powder.[15]

-

Check Sample Height: Repeat loading and packing until the sample height is 2-3 mm. A sample height greater than this can lead to an artificially broad melting range.[15]

Instrument Operation (for a Digital Apparatus):

-

Set Parameters: Turn on the apparatus. Set a "Start Temperature" approximately 15°C below the expected melting point (based on the predictive analysis in Section 2.0).

-

Set Heating Rate: Program a slow heating rate of 1-2°C per minute for the final determination.[9] A rapid initial heating can be used to find an approximate range, but the final, reported value must be obtained with a slow ramp rate to ensure thermal equilibrium between the sample, thermometer, and heating block.

-

Insert Sample: Carefully place the packed capillary tube into the sample holder of the apparatus.

-

Initiate Heating: Start the heating program.

-

Observe and Record: Observe the sample through the magnified viewing port.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the last solid crystal melts, resulting in a completely clear liquid.

-

-

Report the Melting Range: The melting point is reported as the range T1 – T2.

-

Cool Down: Allow the apparatus to cool before running subsequent samples.

Workflow Visualization

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Experimental workflow for capillary melting point determination.

Conclusion

4-Cyano-2-fluorocinnamic acid is predicted to be a high-melting crystalline solid, a characteristic stemming from potent intermolecular forces including hydrogen bonding and dipole-dipole interactions. The precise determination of its melting point is not merely an academic exercise; it is a fundamental analytical procedure that serves as a crucial metric for identity, purity, and stability.[11] For researchers in drug development and material science, the robust and self-validating protocol detailed herein provides the means to accurately characterize this compound, ensuring data integrity and facilitating its progression through the research and development pipeline.

References

-

Westlab. (2023, May 8). Measuring the Melting Point. [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. [Link]

-

University of Calgary. Melting Point Determination. [Link]

-